molecular formula C5H13N3O5S B1281377 Morpholine-4-carboximidamide sulfate CAS No. 88497-68-1

Morpholine-4-carboximidamide sulfate

Cat. No.: B1281377
CAS No.: 88497-68-1
M. Wt: 227.24 g/mol
InChI Key: XHQCEGHWOJKISX-UHFFFAOYSA-N
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Description

It is a white crystalline powder that is soluble in water and has a molecular weight of 256.3 g/mol. The compound is known for its stability and reactivity, making it a valuable intermediate in chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Morpholine-4-carboximidamide sulfate typically involves the reaction of morpholine with cyanide under suitable conditions to form an arylformamide . Another method involves the reaction of morpholine-4-carboxamidine sulfate with diethyl fluoromalonate in the presence of sodium metal and ethanol at a temperature of 10°C . These reactions are carried out under controlled conditions to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is then purified using techniques such as crystallization and filtration to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Morpholine-4-carboximidamide sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups in the compound that are reactive under specific conditions .

Common Reagents and Conditions

    Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Commonly carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Often involves nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding oxides, while reduction can yield amines or other reduced derivatives .

Scientific Research Applications

Morpholine-4-carboximidamide sulfate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential role in biochemical pathways and as a reagent in biological assays.

    Medicine: Explored for its therapeutic potential, particularly in cancer treatment due to its ability to interact with specific molecular targets.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Morpholine-4-carboximidamide sulfate involves its interaction with specific molecular targets and pathways. It is known to exert its effects by inhibiting certain enzymes involved in cytokinesis and cell cycle regulation . This makes it a potential candidate for therapeutic applications, particularly in the treatment of cancer and other proliferative diseases .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog of Morpholine-4-carboximidamide sulfate, commonly used as a solvent and corrosion inhibitor.

    Morpholine-4-carboxamidine: Another related compound with similar chemical properties and applications.

Uniqueness

This compound stands out due to its specific functional groups that confer unique reactivity and stability. This makes it particularly valuable in applications where precise chemical modifications are required .

Properties

IUPAC Name

morpholine-4-carboximidamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O.H2O4S/c6-5(7)8-1-3-9-4-2-8;1-5(2,3)4/h1-4H2,(H3,6,7);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQCEGHWOJKISX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17238-55-0
Record name 4-Morpholinecarboximidamide, sulfate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17238-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70497807
Record name Sulfuric acid--morpholine-4-carboximidamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88497-68-1
Record name 4-Morpholinecarboximidamide, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88497-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfuric acid--morpholine-4-carboximidamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name morpholine-4-carboximidamide; sulfuric acid
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